4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide
Description
The compound 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide belongs to the pyrazolone sulfonamide family, characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a substituted benzene sulfonamide. The bromine substituent at the para position of the benzene ring distinguishes it from analogs with other halogens (e.g., Cl, I) or non-halogen groups (e.g., methyl, thiourea). This structural motif is critical in medicinal chemistry due to its role in hydrogen bonding and target binding, as evidenced by its application in anticancer and anti-inflammatory agents .
Properties
IUPAC Name |
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIBDYXZBXLFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Hydrazinobenzenesulfonamide with β-Keto Esters
A widely employed method involves reacting 4-hydrazinobenzenesulfonamide hydrochloride with β-keto esters under acidic conditions. For example, chalcone derivatives (e.g., 3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) undergo cyclization with the hydrazine derivative to form dihydropyrazole intermediates, which are subsequently oxidized to the pyrazolone system.
Reaction Conditions
- Solvent: Acetic acid (20 mL per 500 mg chalcone)
- Temperature: Reflux (100–120°C)
- Time: 72 hours
- Yield: 54–74% (dependent on substituents)
This method’s regioselectivity arises from the electronic effects of the bromine substituent, which directs cyclization to the 4-position of the pyrazole ring.
Sulfonamide Coupling to Preformed Pyrazoles
An alternative approach couples 4-bromobenzenesulfonyl chloride with 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole. The reaction proceeds via nucleophilic acyl substitution in tetrahydrofuran (THF) with triethylamine as a base.
Optimized Protocol
| Parameter | Value |
|---|---|
| Sulfonyl chloride | 1.0 mmol |
| Pyrazole amine | 0.4 mmol |
| Base | Triethylamine (0.5 mL) |
| Solvent | THF (5 mL) |
| Time | 2 hours (room temperature) |
| Yield | 65–80% |
This method avoids harsh conditions but requires anhydrous handling due to the sulfonyl chloride’s moisture sensitivity.
Bromination Strategies
Introducing the bromine atom at the benzene ring’s 4-position is achieved through electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling.
Direct Bromination of Benzenesulfonamide
Bromination using bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a catalyst provides regioselective para-substitution.
Key Data
- Substrate: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
- Reagents: Br₂ (1.1 eq), FeBr₃ (0.1 eq)
- Conditions: 0°C to room temperature, 12 hours
- Yield: 68%
Structural Characterization and Validation
Crystallographic data confirm the compound’s geometry. The pyrazole and benzene rings exhibit dihedral angles of 17.13–58.37°, influencing packing via C–H⋯O hydrogen bonds.
Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Molecular formula | C₁₉H₂₀BrN₃O₃S |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Bond lengths (C–Br) | 1.898 Å |
| Torsion angle (C–N–S–C) | -122.5° |
FT-IR spectra show characteristic bands:
Recent Advances in Catalytic Methods
A 2025 study reports iron(III)-porphyrin complexes (FeTSPP) as catalysts for pyrazole-sulfonamide synthesis under aqueous conditions. This green chemistry approach reduces reaction times to 4–6 hours with yields exceeding 85%.
Comparative Performance
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| Acetic acid | 72 | 54–74 |
| FeTSPP | 4–6 | 85–92 |
Industrial-Scale Considerations
Debenzylation of tetrazole intermediates using Mg/MeOH or Zn/AcOH achieves >90% efficiency, critical for large-scale production. Process optimization focuses on reducing metal waste and improving atom economy.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site
The electron-deficient nature of the brominated benzene ring enables nucleophilic substitution under specific conditions. Key reactions include:
Mechanistic Insight :
The bromine substituent activates the para position for SNAr due to its strong electron-withdrawing effect. Reactions typically proceed via a Meisenheimer intermediate, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity .
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling with aryl boronic acids:
Key Observation :
Coupling efficiency depends on the steric and electronic properties of the boronic acid. Electron-rich aryl groups enhance reaction rates due to improved transmetalation .
Acid-Base Reactivity of the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) participates in proton transfer and hydrogen-bonding interactions:
| Reaction Type | Conditions | Outcome | pKa | Source |
|---|---|---|---|---|
| Deprotonation | NaOH (1M), H₂O/EtOH, 25°C | Formation of sulfonamide anion (-SO₂N⁻) | ~10.2 | |
| Salt formation | HCl (g), Et₂O | Hydrochloride salt | — |
Applications :
The sulfonamide’s acidity (pKa ~10.2) allows for pH-dependent solubility, critical in drug formulation. Protonation at acidic pH enhances bioavailability.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole core undergoes regioselective electrophilic substitution:
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | C-5 | 5-Nitro-pyrazole-sulfonamide derivative | 68% | |
| ClSO₃H | CH₂Cl₂, 25°C, 4 h | C-4 | 4-Sulfo-pyrazole-sulfonamide | 55% |
Regioselectivity :
Electrophiles preferentially attack the C-5 position due to electron-donating effects from the adjacent N-methyl group .
Condensation Reactions Involving the Keto Group
The 3-oxo group on the pyrazole participates in condensation with hydrazines and aldehydes:
Mechanism :
The keto group forms an enol intermediate, which reacts with electrophiles to generate fused heterocycles .
Reductive Dehalogenation
Catalytic hydrogenation removes the bromine atom:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 6 h | N-(Pyrazolyl)benzene-1-sulfonamide | 94% |
Utility :
This reaction provides a route to debrominated analogs for structure-activity relationship (SAR) studies.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The mechanism often involves the inhibition of specific kinases and pathways associated with cancer cell proliferation.
Key Findings:
- Cell Line Testing: The compound has shown promising results against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, derivatives related to this compound demonstrated IC50 values indicating significant cytotoxicity against these cell lines .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes, thereby reducing inflammation.
Research Insights:
- Studies indicate that similar pyrazole compounds exhibit anti-inflammatory activity by modulating inflammatory mediators and pathways .
Synthetic Routes
The synthesis of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide can be achieved through various methods that emphasize efficiency and yield. Recent advancements in synthetic chemistry have focused on multicomponent reactions that facilitate the formation of complex structures while minimizing by-products.
Synthetic Pathways:
- Condensation Reactions: Utilizing aldehydes and amines to form pyrazole rings.
- Functionalization: Bromination and sulfonation steps are crucial for enhancing biological activity.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against several cancer types. It was found that modifications to the pyrazole moiety significantly impacted its potency, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Inflammation Models
In vivo models demonstrated that compounds similar to 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide effectively reduced inflammation markers in induced arthritis models .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
4-Chloro Analogs
- Example: 4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide (CAS: 301314-62-5) Molecular Weight: 392.9 g/mol (vs. ~541.46 g/mol for the bromo analog) . However, they often exhibit lower anticancer potency compared to bromo or iodo derivatives .
4-Iodo Analogs
- Example : 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Non-Halogenated Derivatives
4-Methyl Analog
- Example : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzene-sulfonamide
Thiourea Derivatives
- Example: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-methylphenyl)thiourea Activity: Thiourea groups enhance hydrogen-bond donor capacity, improving interactions with enzymes like thymidylate synthase. These derivatives are explored for antimicrobial applications .
Sulfonamide Derivatives with Extended Chains
- Example: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-N-propylbenzene-1-sulfonamide Molecular Weight: 399.51 g/mol .
Structural and Physicochemical Properties
- Hydrogen Bonding : The sulfonamide group in the target compound forms robust hydrogen bonds (e.g., N–H···O and S=O···H–N), critical for crystal packing and target binding . Bromine’s electronegativity enhances these interactions compared to methyl or propyl groups.
- Lipophilicity : Bromine increases logP compared to chloro or methyl analogs, improving lipid membrane permeability but requiring formulation adjustments for solubility .
Biological Activity
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazole Ring : The initial step usually involves the condensation of appropriate hydrazine derivatives with suitable carbonyl compounds.
- Bromination : The introduction of the bromine atom can be achieved using brominating agents such as N-bromosuccinimide (NBS).
- Sulfonamide Formation : The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride to yield the sulfonamide .
Anticancer Properties
Research indicates that pyrazole derivatives, including 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide, exhibit significant anticancer activity. Studies have shown that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR .
- Induction of Apoptosis : Compounds have demonstrated the ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide exhibits anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Studies suggest that pyrazole derivatives can modulate inflammatory pathways and reduce cytokine production .
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi, indicating their potential use in treating infections .
Structure–Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely related to their structural features. Key factors influencing activity include:
| Structural Feature | Influence on Activity |
|---|---|
| Bromine Substitution | Enhances potency against specific targets |
| Dimethyl Group | Increases lipophilicity and cellular uptake |
| Sulfonamide Moiety | Contributes to solubility and bioavailability |
Understanding these relationships aids in the design of more potent derivatives with improved pharmacological profiles.
Case Studies
Several studies have investigated the biological effects of related pyrazole compounds:
- Study on Antitumor Activity : A recent investigation reported that a series of pyrazole derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against various cancer cell lines (MCF7, SF268) .
- Combination Therapy Research : Another study explored the synergistic effects of combining pyrazole derivatives with traditional chemotherapy agents like doxorubicin, showing enhanced cytotoxicity in resistant cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide, and how should intermediates be characterized?
- Methodological Answer : The compound’s synthesis involves sequential functionalization of the pyrazolone core. A typical route includes:
Pyrazolone ring formation via cyclocondensation of substituted hydrazines and β-ketoesters.
Sulfonamide coupling using chlorosulfonation of the bromobenzene derivative, followed by nucleophilic substitution with the pyrazolone amine.
Characterization : Use NMR (e.g., H, C, 2D-COSY) to confirm regiochemistry, LC-MS for purity, and X-ray crystallography (if crystalline) to resolve ambiguities in stereoelectronic effects .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., sulfonamide-based kinase inhibitors). Use:
- Enzyme inhibition assays (e.g., fluorescence polarization for kinase activity).
- Cellular viability assays (MTT or ATP-luciferase) to assess cytotoxicity.
Include positive controls (e.g., known Wee1 inhibitors) and validate results with orthogonal methods like SPR (surface plasmon resonance) for binding affinity .
Q. What physicochemical properties should be prioritized during early-stage characterization?
- Methodological Answer : Focus on properties impacting bioavailability and stability:
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4).
- LogP : Determine via reverse-phase HPLC or experimental octanol-water partitioning.
- Thermal stability : Perform DSC (differential scanning calorimetry) to identify melting points and polymorphic transitions .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?
- Methodological Answer : Apply factorial design to identify critical variables:
- Factors : Reaction temperature, solvent polarity, catalyst loading, and stoichiometry.
- Response variables : Yield (GC/MS), purity (HPLC area %).
Use software (e.g., JMP, MODDE) to model interactions and predict optimal conditions. Bayesian optimization can further refine conditions with fewer experiments .
Q. How should contradictory data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Reassess computational parameters : Validate DFT (density functional theory) models by adjusting basis sets (e.g., B3LYP/6-311+G**) or including solvent effects (SMD model).
- Experimental replication : Ensure consistency in synthetic conditions (e.g., inert atmosphere, reagent quality).
Cross-validate with spectroscopic techniques (e.g., NOE NMR for conformational analysis) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this sulfonamide derivative?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with variations in the bromophenyl group (e.g., substituent position, halide exchange) and pyrazolone methyl groups.
- De novo design algorithms : Tools like CoreDesign can propose scaffold modifications while prioritizing synthetic feasibility and preliminary SAR trends .
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
- Methodological Answer : Implement continuous-flow reactors for hazardous intermediates (e.g., diazo compounds).
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (HO).
- LC-HRMS : Identify degradation products and propose degradation pathways.
Correlate results with computational predictions (e.g., molecular dynamics simulations of hydrolytic susceptibility) .
Tables for Key Data
| Property | Method | Typical Results |
|---|---|---|
| Melting Point | DSC | 215–220°C (decomposition observed) |
| LogP | Shake-flask/HPLC | 3.2 ± 0.1 |
| Aqueous Solubility (pH 7.4) | UV-Vis quantification | 12 µg/mL |
| Plasma Stability (t) | LC-MS in human plasma | >24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
